
Technical Whitepaper: (-)-Asarinin (CAS 133-04-
0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Asarinin

Cat. No.: B1665185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(-)-Asarinin, a naturally occurring lignan, has garnered significant attention within the scientific

community for its diverse and potent biological activities. This document provides a

comprehensive technical overview of (-)-Asarinin (CAS 133-04-0), consolidating its

physicochemical properties, pharmacological activities, and mechanisms of action. Special

focus is given to its anti-cancer, anti-allergic, and antiviral properties, detailing the underlying

signaling pathways. Furthermore, this guide presents detailed protocols for key experimental

assays relevant to the study of this compound, intended to facilitate reproducible research and

accelerate drug discovery efforts.

Introduction
(-)-Asarinin, also known as Episesamin, is a furofuran lignan isolated from various plant

species, including Asarum sieboldii. It is an epimer of the well-known lignan, sesamin.[1][2]

Extensive research has demonstrated that (-)-Asarinin possesses a broad spectrum of

pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective

activities.[3] Its multifaceted mechanisms of action, which involve the modulation of critical

cellular signaling pathways, make it a promising candidate for further investigation and

development as a therapeutic agent. This whitepaper aims to serve as a core technical

resource for professionals engaged in the research and development of novel therapeutics.
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Physicochemical Properties
A thorough understanding of the physicochemical properties of (-)-Asarinin is fundamental for

its application in research and drug development. The key properties are summarized in the

table below.

Property Value Reference(s)

CAS Number 133-04-0 [3]

Molecular Formula C₂₀H₁₈O₆ [3]

Molecular Weight 354.35 g/mol [3][4]

IUPAC Name

5-[(3R,3aS,6S,6aS)-3-(1,3-

benzodioxol-5-

yl)-1,3,3a,4,6,6a-

hexahydrofuro[3,4-c]furan-6-

yl]-1,3-benzodioxole

[3]

Synonyms (-)-Episesamin, L-Asarinin [1][5]

Appearance
White to off-white crystalline

solid/powder
[1][6]

Melting Point 120-122 °C [6]

Boiling Point 504.4 ± 50.0 °C (Predicted) [1][7]

Solubility

Soluble in DMSO (10 mg/ml),

DMF (20 mg/ml); Slightly

soluble in Chloroform;

Insoluble in water.

[1][5][8]

Storage Temperature -20°C [1][6]

Biological Activities and Mechanisms of Action
(-)-Asarinin exhibits a range of biological activities by modulating specific cellular signaling

pathways. The primary activities investigated are its anti-cancer, anti-allergic, and antiviral

effects.
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Anti-Cancer Activity
(-)-Asarinin has demonstrated significant cytotoxic effects against various cancer cell lines,

particularly in ovarian and gastric cancers, while showing minimal toxicity to normal cells.[1][2]

[3][7] Its primary mechanisms involve the induction of apoptosis and inhibition of pro-survival

signaling.

Inhibition of the STAT3 Pathway: In gastric precancerous cells, (-)-Asarinin inhibits the

phosphorylation and activation of Signal Transducer and Activator of Transcription 3

(STAT3).[3][7] This leads to the downregulation of STAT3 target genes, including the anti-

apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, ultimately promoting apoptosis

and halting cell cycle progression.[3][7]

Induction of Mitochondrial Apoptosis: The compound induces apoptosis through the intrinsic

mitochondrial pathway. It has been shown to increase the production of mitochondrial

Reactive Oxygen Species (ROS), decrease the mitochondrial membrane potential, and

activate a cascade of caspases, including initiator caspases-8 and -9, and the executioner

caspase-3 in human ovarian cancer cells.[1][2][3]
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Caption: (-)-Asarinin inhibits the STAT3 signaling pathway.
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Caption: (-)-Asarinin induces apoptosis via caspase activation.

Anti-Allergic and Anti-Inflammatory Activity
(-)-Asarinin demonstrates potent anti-allergic effects by inhibiting mast cell activation, a critical

event in type I hypersensitivity reactions.[6]

Src Family Kinase Inhibition: The primary mechanism is the inhibition of Src family kinases,

such as Lyn and Fyn, which are upstream signaling molecules in the IgE-mediated mast cell

activation pathway. By preventing the phosphorylation of these kinases, (-)-Asarinin blocks

the entire downstream signaling cascade.[3][6]
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Downstream Signal Blockade: Inhibition of Src kinases subsequently prevents the

phosphorylation and activation of key signaling intermediates like PLC-γ1, p38α, and Akt.

This blockade suppresses calcium mobilization, mast cell degranulation, and the release of

histamine and pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-5).[3][6]
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Caption: Anti-allergic mechanism via Src kinase inhibition.

Antiviral Activity
Recent studies have highlighted the potential of (-)-Asarinin as an antiviral agent, particularly

against the Foot-and-Mouth Disease Virus (FMDV).
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Targeting Viral Polymerase: (-)-Asarinin directly inhibits the activity of the FMDV's RNA-

dependent RNA polymerase (3Dpol).[8][9] This enzyme is essential for the replication of the

viral RNA genome. By binding to the 3Dpol active site, (-)-Asarinin effectively blocks viral

replication and the production of new virus particles.[8][9] This targeted mechanism was

confirmed using a cell-based FMDV minigenome assay, where the compound demonstrated

potent inhibitory activity with an IC₅₀ of 10.37 µM.[8]

Experimental Protocols
To ensure the reproducibility of research findings, this section provides detailed methodologies

for key in vitro experiments used to characterize the biological activities of (-)-Asarinin.

General Experimental Workflow
The logical flow of in vitro investigation typically starts with assessing cytotoxicity, followed by

mechanistic assays to elucidate the mode of action.
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Caption: General workflow for in vitro analysis.

Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of (-)-Asarinin on a cancer cell line.

Cell Seeding: Seed cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a

density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at

37°C in a 5% CO₂ humidified atmosphere.
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Compound Treatment: Prepare serial dilutions of (-)-Asarinin in serum-free medium. After

24 hours, remove the culture medium from the wells and add 100 µL of the diluted

compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired

time period (e.g., 48 hours).

MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and

20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.

Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine

the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by (-)-Asarinin using flow cytometry.

Cell Treatment: Seed cells in a 6-well plate and treat with (-)-Asarinin at the predetermined

IC₅₀ concentration for 48 hours. Include an untreated control.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS

and detach using trypsin. Combine with the floating cells from the supernatant.

Washing: Centrifuge the cell suspension at 500 xg for 5 minutes. Wash the cell pellet twice

with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration

of 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add

5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately

using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early

apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., p-STAT3, Bcl-2, Cleaved

Caspase-3) following treatment with (-)-Asarinin.

Protein Extraction: Treat cells with (-)-Asarinin as described previously. Lyse the cells on ice

with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample

buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-

STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer overnight

at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again as in step 7. Detect the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1665185?utm_src=pdf-body
https://www.benchchem.com/product/b1665185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Quantify band intensity using densitometry software and normalize to a loading

control like β-actin.

Conclusion and Future Directions
(-)-Asarinin is a promising natural compound with well-defined anti-cancer, anti-allergic, and

antiviral properties. Its ability to modulate key signaling pathways such as STAT3 and Src

kinases underscores its therapeutic potential. The data and protocols presented in this

whitepaper provide a solid foundation for researchers and drug development professionals to

further explore this molecule. Future research should focus on in vivo efficacy studies,

pharmacokinetic and toxicological profiling, and the exploration of its potential in other

therapeutic areas. The development of novel delivery systems could also enhance its

bioavailability and clinical utility.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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